Chidamide

Catalog No.
S548365
CAS No.
743420-02-2
M.F
C22H19FN4O2
M. Wt
390.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chidamide

CAS Number

743420-02-2

Product Name

Chidamide

IUPAC Name

N-(2-amino-5-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide

Molecular Formula

C22H19FN4O2

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C22H19FN4O2/c23-18-8-9-19(24)20(12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+

InChI Key

WXHHICFWKXDFOW-BJMVGYQFSA-N

SMILES

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N

Solubility

Soluble in DMSO, not in water

Synonyms

chidamide, N-(2-amino-5-fluorobenzyl)-4-(N-(pyridine-3-acrylyl)aminomethyl)benzamide

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N

Description

The exact mass of the compound Chidamide is 390.1492 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Oncology Research

One of the most actively investigated areas of Chidamide research is its potential as an anti-cancer agent. Studies have shown that Chidamide can induce cell cycle arrest, promote apoptosis (programmed cell death), and inhibit tumor cell proliferation in various cancer cell lines [, ]. Furthermore, Chidamide has been shown to have synergistic effects when combined with other anti-cancer drugs, potentially improving treatment efficacy [].

Neurodegenerative Diseases

Chidamide's ability to regulate gene expression makes it a potential therapeutic candidate for neurodegenerative diseases like Alzheimer's disease (AD) and Parkinson's disease (PD). Studies suggest that Chidamide may improve cognitive function and alleviate neurodegeneration in animal models of these diseases []. The mechanism is thought to involve promoting neurogenesis (the growth of new neurons) and protecting against neuroinflammation.

Other Areas of Research

Chidamide is also being investigated for its potential role in other diseases, including:

  • Fibrotic diseases: Chidamide may help prevent or reverse fibrosis, a condition characterized by excessive scar tissue formation, in organs like the lungs and kidneys [].
  • Autoimmune diseases: Chidamide's immunomodulatory effects are being explored for their potential to treat autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus [].
  • Viral infections: Studies suggest that Chidamide may have antiviral properties and could be used in combination with other therapies to combat viral infections.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.3

Exact Mass

390.1492

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

462284YV3M

Wikipedia

Chidamide
N-(2-amino-5-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide

Dates

Modify: 2023-08-15
1: Wong JC, Guo L, Peng Z, Zhang W, Zhang N, Lai W, Zhang Z, Zhang C, Zhang X, Song S, Pan D, Xie C, Li J, Ning Z, Lu X, He Y, Chen L. Application of p21 and klf2 reporter gene assays to identify selective histone deacetylase inhibitors for cancer therapy. Bioorg Med Chem Lett. 2011 Jan 1;21(1):110-6. Epub 2010 Nov 19. PubMed PMID: 21145737.

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